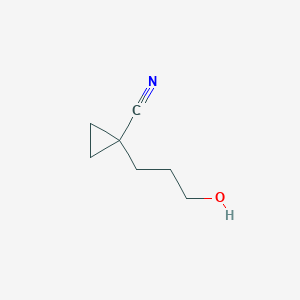
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H11NO. This compound features a cyclopropane ring substituted with a hydroxypropyl group and a nitrile group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst can yield cyclopropane derivatives. Another method involves the use of ylides, such as sulfur or nitrogen ylides, to cyclopropanate alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropane-1-carbonyl derivatives.
Reduction: Formation of cyclopropane-1-amine derivatives.
Substitution: Formation of cyclopropane-1-ether or ester derivatives.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The cyclopropane ring’s strain can also influence its reactivity and interactions with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
1-(Hydroxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxypropyl group.
Cyclopropane-1-carbonitrile: Lacks the hydroxypropyl group, making it less reactive in certain reactions.
Uniqueness
1-(3-Hydroxypropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group on the cyclopropane ring.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c8-6-7(3-4-7)2-1-5-9/h9H,1-5H2 |
Clave InChI |
SLOUVJPTBBNONF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


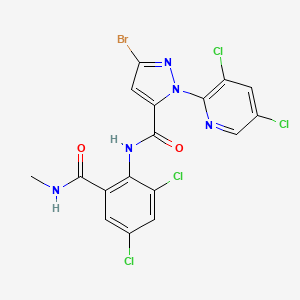
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
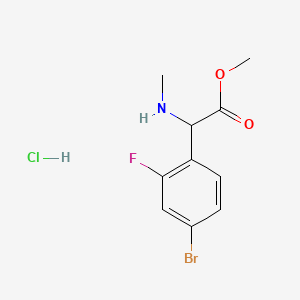
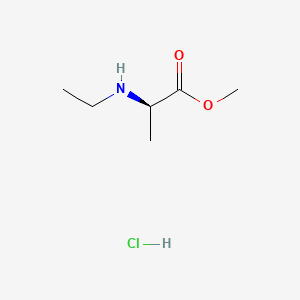
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
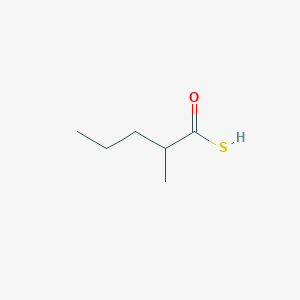
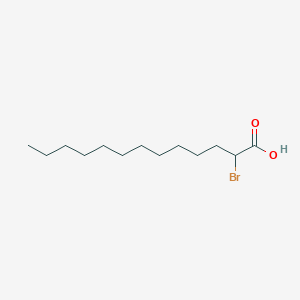
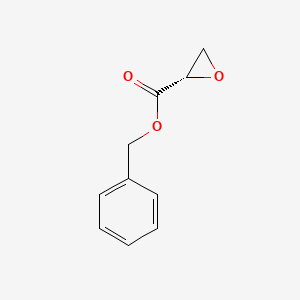
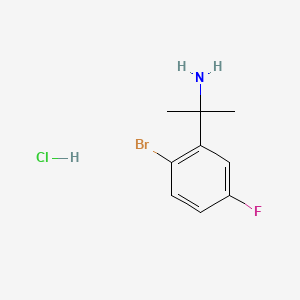
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
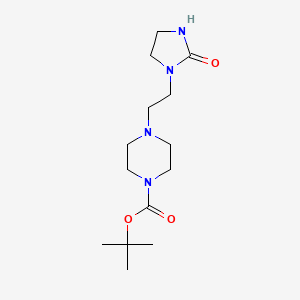
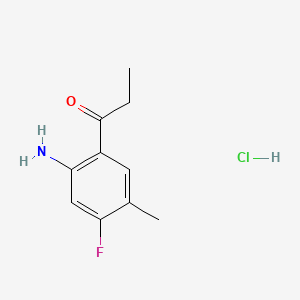
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)

